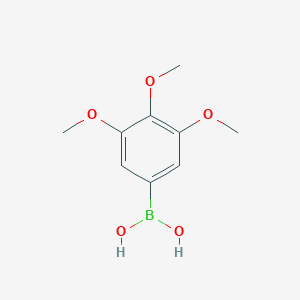
5-Benzyloxy-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid and its derivatives involves multiple steps, including the benzylation of indazole precursors. Corsi et al. (1976) describe the synthesis of a series of halogenated 1-benzylindazole-3-carboxylic acids, highlighting the versatility of substituents in the indazole ring system for generating a wide array of derivatives (Corsi et al., 1976). Furthermore, Uhlmann et al. (1997) detail a methodology for selective benzylation leading to the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles, demonstrating the strategic functionalization of similar heterocyclic compounds (Uhlmann et al., 1997).
Molecular Structure Analysis
The molecular structure of 5-Benzyloxy-1H-indazole-3-carboxylic acid is characterized by its indazole core, substituted at the N-1 position with a benzyloxy group and at the C-3 position with a carboxylic acid moiety. This structural configuration is pivotal for its chemical behavior and reactivity. The detailed analysis of its structure, including X-ray crystallography and NMR studies, provides insights into the compound's conformational preferences and electronic properties.
Chemical Reactions and Properties
5-Benzyloxy-1H-indazole-3-carboxylic acid participates in a variety of chemical reactions, owing to the reactive sites present in its structure. It can undergo nucleophilic substitution reactions, cycloadditions, and esterification under different conditions. Iranpoor et al. (2010) discuss the use of 5,5'-Dimethyl-3,3'-azoisoxazole for the selective esterification of benzylic alcohols, illustrating the compound's reactivity towards ester formation under specific conditions (Iranpoor et al., 2010).
Aplicaciones Científicas De Investigación
5-Benzyloxy-1H-indazole-3-carboxylic acid is a brown solid with a molecular weight of 268.27 . It’s a member of the indazole family, a group of nitrogen-containing heterocycles .
Indazoles have been found to have a wide variety of biological properties, and they have been studied in several scientific fields . Here are some examples:
- Anti-inflammatory research : Indazoles have been studied as potential anti-inflammatory agents. For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
- Antimicrobial research : The search for new antimicrobial agents has focused on indazoles. One compound, 3-(5-nitrofuryl)-7-(5-nitrofurfuryliden)-3,3a,4,5,6,7-hexahydro-2H-indazole, was studied on albino mice with experimental staphylococcal infection .
- Cancer research : Indazoles have also been studied for their potential as anticancer agents. For instance, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Safety And Hazards
Propiedades
IUPAC Name |
5-phenylmethoxy-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)14-12-8-11(6-7-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAATCGJMPDXHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626548 |
Source


|
| Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy-1H-indazole-3-carboxylic acid | |
CAS RN |
177941-16-1 |
Source


|
| Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

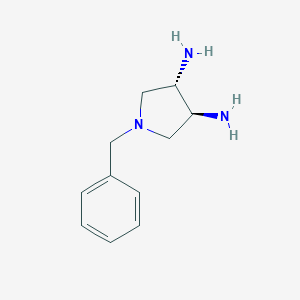



![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)
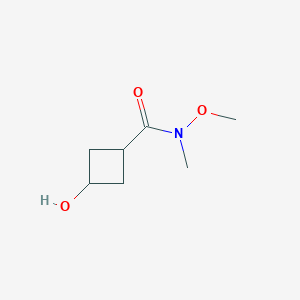
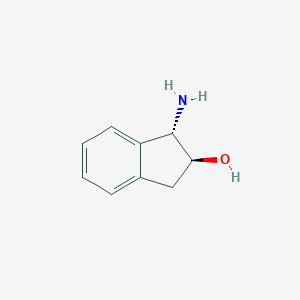

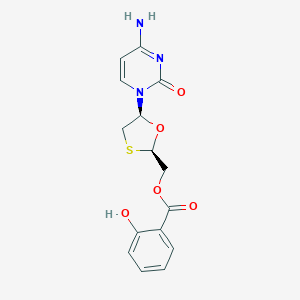
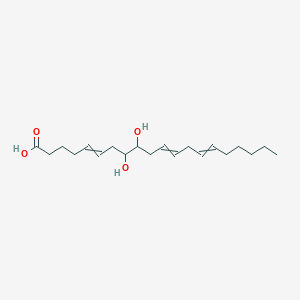
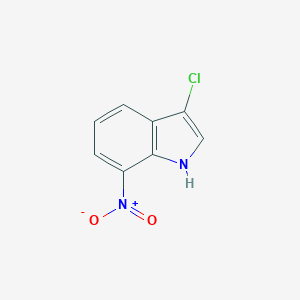
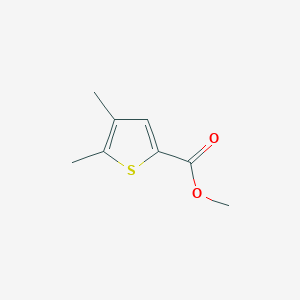
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
